molecular formula C25H24N4 B2766078 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline CAS No. 241146-93-0

2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline

Cat. No.: B2766078
CAS No.: 241146-93-0
M. Wt: 380.495
InChI Key: IQSBTTYZBLENGV-UHFFFAOYSA-N
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Description

2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline is a chemical compound known for its diverse applications in scientific research. It is characterized by a quinoxaline core linked to a benzhydrylpiperazine moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 2-(4-Benzhydrylpiperazin-1-yl)quinoxaline is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, this compound has been shown to interact with both the ubiquitous hCA II and the brain-associated hCA VII .

Mode of Action

2-(4-Benzhydrylpiperazin-1-yl)quinoxaline acts as an effective inhibitor of human carbonic anhydrase (hCA) by interacting with its active site . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of carbonic anhydrases affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and fluid balance. In the brain, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors .

Result of Action

The inhibition of hCA VII by 2-(4-Benzhydrylpiperazin-1-yl)quinoxaline can disrupt the bicarbonate gradient in neurons, potentially affecting neuronal excitability . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Biochemical Analysis

Biochemical Properties

2-(4-Benzhydrylpiperazin-1-yl)quinoxaline has been identified as an effective human carbonic anhydrase (hCA) inhibitor . It interacts with enzymes such as hCA II and hCA VII, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Cellular Effects

The compound’s effects on cells are largely due to its role as a hCA inhibitor . It has been shown to interact with hCA VII, an enzyme mainly expressed in brain tissues such as the cortex, hippocampus, and thalamus regions . This interaction influences cell function by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .

Molecular Mechanism

The molecular mechanism of 2-(4-Benzhydrylpiperazin-1-yl)quinoxaline involves its binding to the active site of hCA enzymes . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This suggests that the conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Metabolic Pathways

Given its role as a hCA inhibitor, it may interact with enzymes or cofactors involved in the hydration of carbon dioxide to bicarbonate and proton ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline typically involves the reaction of quinoxaline derivatives with benzhydrylpiperazine. One common method includes the nucleophilic substitution reaction where quinoxaline is reacted with 4-benzhydrylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products Formed:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.

    Industry: Used in the development of materials with specific electronic properties due to its unique structural features.

Comparison with Similar Compounds

    2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol: This compound shares the benzhydrylpiperazine moiety but has an ethanol group instead of the quinoxaline ring.

    2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound includes a sulfamoylphenylacetamide group, making it a potent inhibitor of human carbonic anhydrase.

Uniqueness: 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4/c1-3-9-20(10-4-1)25(21-11-5-2-6-12-21)29-17-15-28(16-18-29)24-19-26-22-13-7-8-14-23(22)27-24/h1-14,19,25H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSBTTYZBLENGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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